molecular formula C6H11BrO3 B14479799 2-Methoxyethyl 2-bromopropanoate CAS No. 450358-72-2

2-Methoxyethyl 2-bromopropanoate

Cat. No.: B14479799
CAS No.: 450358-72-2
M. Wt: 211.05 g/mol
InChI Key: YKDVCMNNOINEGJ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-bromopropanoate is a synthetic chemical ester of 2-bromopropanoic acid. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic uses. In laboratory settings, esters of 2-bromopropanoic acid, such as the related methyl 2-bromopropionate and ethyl 2-bromopropionate , are valued as alkylating agents and synthetic intermediates. The 2-bromopropanoate moiety is a key functional group that can be utilized in substitution reactions. A prominent research application of such α-bromo esters is in the field of peptide chemistry, particularly in the synthesis of stabilized peptide helices. These peptides can be constructed using methods like thioester-forming ligation, where a peptide with a C-terminal thioacid reacts with an α-bromo carboxylic acid derivative to form a covalent link . Furthermore, the structural motif of a 2-alkoxyethyl ester is found in other research compounds, suggesting its utility in modulating the physicochemical properties of a molecule, such as its solubility . Researchers may employ 2-Methoxyethyl 2-bromopropanoate as a versatile building block for introducing the 2-bromopropionyl group into larger molecular architectures, facilitating the exploration of protein-protein interactions and the development of novel synthetic methodologies . As with all chemicals, researchers should consult the Safety Data Sheet (SDS) and handle this product with appropriate precautions, noting that similar bromo compounds are classified as flammable and cause severe skin burns .

Properties

CAS No.

450358-72-2

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

2-methoxyethyl 2-bromopropanoate

InChI

InChI=1S/C6H11BrO3/c1-5(7)6(8)10-4-3-9-2/h5H,3-4H2,1-2H3

InChI Key

YKDVCMNNOINEGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOC)Br

Related CAS

450358-72-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxyethyl 2-bromopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Elimination Reactions: Alkenes such as propene.

    Reduction Reactions: Alcohols.

Scientific Research Applications

2-Methoxyethyl 2-bromopropanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.

    Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-bromopropanoate involves its reactivity as a brominated esterIn elimination reactions, the compound can form alkenes through the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms .

Comparison with Similar Compounds

Functional Group Analysis

  • Methoxyethyl vs.
  • Dithioether vs. Ether Chains : The dithioether group in confers higher chemical stability but may introduce sulfur-related toxicity.

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